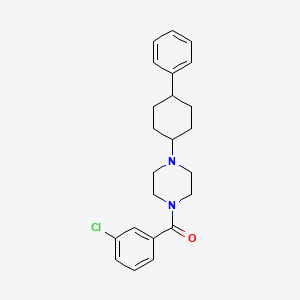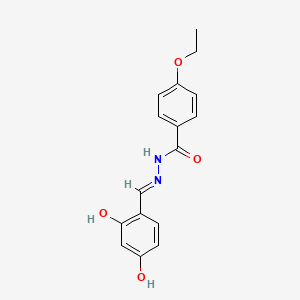![molecular formula C17H21N3O3S B6056813 2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)
2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme in the folate pathway, which is necessary for the synthesis of DNA and RNA. Inhibition of DHFR leads to a decrease in the production of nucleotides, which ultimately results in the inhibition of cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol has potent inhibitory effects on DHFR, which leads to a decrease in the production of nucleotides and inhibition of cell growth and division. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as an anti-cancer drug.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol in lab experiments is its potency and specificity in inhibiting DHFR. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its cost, as it is a relatively expensive compound to synthesize.
Future Directions
There are several future directions for the study of 2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol. One direction is to further investigate its potential as an anti-cancer drug and to optimize its structure for improved potency and specificity. Another direction is to use this compound as a tool in drug discovery to identify new compounds with similar structures and activities. Additionally, this compound could be used as a probe to study protein-protein interactions and to investigate the role of DHFR in other biological processes.
Synthesis Methods
The synthesis of 2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol involves the reaction of 4-allyl-2-methoxyphenol with 3-chloropropylthiol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 6-amino-4-pyrimidinol in the presence of a catalyst such as palladium on carbon to yield the final product.
Scientific Research Applications
2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol has been studied for its potential applications in various fields such as cancer research, drug discovery, and molecular biology. This compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anti-cancer drug. It has also been used as a tool in drug discovery to identify new compounds with similar structures and activities. In molecular biology, this compound has been used as a probe to study protein-protein interactions.
properties
IUPAC Name |
4-amino-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-5-12-6-7-13(14(10-12)22-2)23-8-4-9-24-17-19-15(18)11-16(21)20-17/h3,6-7,10-11H,1,4-5,8-9H2,2H3,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFIHOZLNZDKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propylsulfanyl]-1H-pyrimidin-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-5-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}pentanoic acid](/img/structure/B6056730.png)

![(5S)-5-[(benzyl{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6056737.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-methylpiperidine](/img/structure/B6056745.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6056751.png)
![ethyl 2-{[3-(4-isopropylphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6056755.png)
![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine](/img/structure/B6056765.png)
![5-(2-furyl)-2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6056766.png)

![3,4,5-triethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6056789.png)
![benzyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6056800.png)
![3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6056803.png)

